molecular formula C24H20ClFN2O3 B2959363 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide CAS No. 850906-67-1

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide

Cat. No. B2959363
CAS RN: 850906-67-1
M. Wt: 438.88
InChI Key: UFOVMCQGBOLZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H20ClFN2O3 and its molecular weight is 438.88. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

Antiviral and Antiapoptotic Effects

  • A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro and in vivo. This suggests the potential of similar compounds for antiviral applications (Ghosh et al., 2008).

Chemical Properties and Interactions

Structural Aspects and Fluorescence

  • The structural aspects of two amide-containing isoquinoline derivatives were studied, revealing that their interactions with mineral acids and their crystalline structures influence their fluorescence properties. This research highlights the importance of chemical structure in determining the physical properties of such compounds (Karmakar et al., 2007).

Anticancer Activity

Evaluation as Anti-inflammatory and Analgesic Agents

  • Novel 4(3H)-quinazolinone derivatives were synthesized and evaluated for their potential anti-inflammatory and analgesic activity, indicating the therapeutic potential of isoquinoline derivatives in pain management and inflammation control (Farag et al., 2012).

Imaging Applications

PET Imaging of Translocator Protein

  • The evaluation of two 18F-labeled PET ligands, including N-benzyl-N-ethyl derivatives, investigated their kinetics in the brain and imaging of translocator protein in the infarcted rat brain, demonstrating the utility of certain isoquinoline derivatives in PET imaging and neurological research (Yui et al., 2010).

properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O3/c25-17-6-4-16(5-7-17)14-28-13-12-20-21(24(28)30)2-1-3-22(20)31-15-23(29)27-19-10-8-18(26)9-11-19/h1-11H,12-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOVMCQGBOLZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide

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